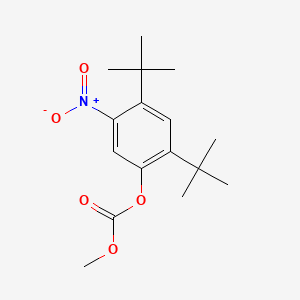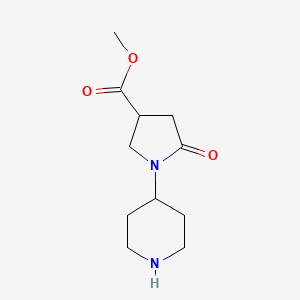
Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate” is C11 H18 N2 O3 . Its molecular weight is 226.274 .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate” are not detailed in the search results. It is used in various applications, including drug development and organic synthesis.Physical And Chemical Properties Analysis
“Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate” has a molecular formula of C11 H18 N2 O3 and a molecular weight of 226.274 .Applications De Recherche Scientifique
Spectroscopic Properties and Quantum Mechanical Study
- The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, closely related to the compound , were explored using various techniques like FT-IR, NMR, UV, and quantum chemical methods. This study provided insights into properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more (Devi, Bishnoi, & Fatma, 2020).
Use in Synthesis of Piperidine-Related Alkaloids
- A novel C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester was examined as a chiral building block for synthesizing piperidine-related alkaloids. This demonstrates the compound's utility in the field of alkaloid synthesis (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Antibacterial Agent Synthesis
- A series of compounds, including those structurally similar to the compound , were prepared and tested for their antibacterial activities both in vitro and in vivo, showing potential as therapeutic agents (Bouzard et al., 1992).
Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates
- A one-step procedure was developed for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, using a reaction involving a catalytic amount of piperidine. This showcases the compound's role in the synthesis of novel chemical structures (Hayotsyan et al., 2019).
Synthesis of Methyl 4,6-Diaryl-2(3H)-Thioxo-1,4-Dihydropyridine-3-Carboxylates
- Research on methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates, which involved a Michael reaction with piperidine, highlighted the compound's importance in creating molecules with potential cardiovascular, hepatoprotective, antioxidant, and antiradical activities (Krauze et al., 2005).
Propriétés
IUPAC Name |
methyl 5-oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-16-11(15)8-5-10(14)13(7-8)9-3-2-4-12-6-9/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINHUIWHDJOGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)





